molecular formula C8H11NO B1630886 2-Methoxy-6-methylaniline CAS No. 50868-73-0

2-Methoxy-6-methylaniline

Cat. No. B1630886
CAS RN: 50868-73-0
M. Wt: 137.18 g/mol
InChI Key: HKOJYPPTIPJZAZ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylaniline, also known as 6-Methyl-o-anisidine, is a compound with the molecular formula C8H11NO . It is also identified by the CAS Registry Number 50868-73-0 . The compound has a molecular weight of 137.18 g/mol .


Synthesis Analysis

The synthesis of 2-Methoxy-6-methylaniline can be achieved through various methods. One such method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves an ortholithiation-based synthesis . The compound may also be used in the synthesis of 7-methoxy-1 H -indazole, an inhibitor of nitric oxide synthase .


Molecular Structure Analysis

The IUPAC name for 2-Methoxy-6-methylaniline is 2-methoxy-6-methylaniline . The InChI is InChI=1S/C8H11NO/c1-6-4-3-5-7 (10-2)8 (6)9/h3-5H,9H2,1-2H3 . The compound’s structure has been confirmed by FTIR, UV–vis, 1 H NMR, 13 CNMR, and elemental analysis .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 7-methoxy-1 H -indazole . At optimum reaction conditions, the yield of oligo (O)-2M-4-MPIMP was 68% for air O2 oxidant, 68% for H2O2 oxidant, and 82% for NaOCl oxidant .


Physical And Chemical Properties Analysis

2-Methoxy-6-methylaniline is a solid at 20 degrees Celsius . It has a computed XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 137.084063974 g/mol . The topological polar surface area is 35.2 Ų .

Scientific Research Applications

Antibacterial Activity

2-Methoxy-6-methylaniline has been utilized in the synthesis of various derivatives with potent antibacterial properties. For instance, its derivatives demonstrated strong inhibitory effects on bacterial DNA polymerase IIIC, with effective antibacterial activity against Gram-positive organisms (Zhi et al., 2005).

Polymerization Properties

2-Methoxy-6-methylaniline is significant in polymer science, particularly in the formation of amorphous materials and polymers with unique properties. Its behavior in different polymerization processes, like in water/pentane biphasic systems, results in distinct polymer structures (Mazur, 2007).

Electropolymerization

The electropolymerization of 2-Methoxy-6-methylaniline leads to redox-type polymers with specific structural and property characteristics, influenced by monomer concentration and other factors (Viva et al., 2002).

Sensor Applications

This compound has been used in the development of pH sensors due to its potentiometric response when electropolymerized, demonstrating potential for precise analytical applications (Lindino & Bulhões, 1996).

Geochemical Analysis

In geochemistry, derivatives of 2-Methoxy-6-methylaniline serve as proxies for terrestrial biomass, aiding in the understanding of chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

Electronic and Conductive Properties

The compound is significant in the study of conductive properties in polymers, particularly in research on polyaniline and its derivatives, where it influences the conductivity under various conditions like pressure and temperature (Hinrichs et al., 1996).

Complexation in Chemistry

2-Methoxy-6-methylaniline plays a role in the field of chemical complexation, specifically in the study of ligand effects in hydroaminoalkylation reactions involving tantalum complexes (Garcia et al., 2013).

Safety And Hazards

2-Methoxy-6-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOJYPPTIPJZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332616
Record name 2-Methoxy-6-methylaniline
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methylaniline

CAS RN

50868-73-0
Record name 2-Methoxy-6-methylaniline
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Record name 2-Methoxy-6-methylaniline
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Record name 2-Methoxy-6-methylaniline
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Synthesis routes and methods I

Procedure details

Palladium charcoal (1.0 g of 10%) was added to a solution of 3-methyl-2-nitroanisole (16.8 g, 0.1 mol) in ethanol (150 mL) and the solution was hydrogenated (50 lb initial hydrogen pressure) until hydrogen uptake ceased (2 hours). The solution was filtered and evaporated to give 13.8 g of 2-methoxy-6-methylbenzenamine (compound XLIV) as an oil. The product was dissolved in acetic anhydride (100 mL) and the resulting solution was refluxed for 1 hour. Part of the solvent (50 mL) was slowly removed over a 1-hour period, after which time the solution was cooled and the remainder of the solvent was removed under reduced pressure. The residual oil was crystallized from ethyl acetate:hexane (200 mL of 1:2) to give 20.5 g of N-acetyl-N-(2-methoxy-6-methylphenyl)-acetamide, mp 116°-119° C. Anal Calcd for C12H15NO3 : C, 65.14; H, 6.83; N, 6.33. Found: C, 65.44; H, 7.04; N, 6.39.
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16.8 g
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150 mL
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1 g
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Synthesis routes and methods II

Procedure details

A solution of 1-methoxy-3-methyl-2-nitrobenzene (15.04 g, 0.09 mol) in ethanol (250 ml) was hydrogenated over 10% palladium on charcoal (4 g) at atmospheric pressure and at room temperature, for 18 h. The catalyst was removed by filtration, and the filtrate evaporated under reduced pressure to leave the title compound (D28) as an amber oil, which crystallised on standing (11.18 g, 91%).
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15.04 g
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250 mL
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4 g
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Synthesis routes and methods III

Procedure details

Solid 2-nitro-3-methylanisole (20 g) is added portion to a hot (40°-60° C.) suspension of iron (30 g) in 20% acetic acid (400 ml). The mixture is heated on a steam bath for 40 min, filtered still hot and neutralized (after cooling) with 50% aqueous sodium hydroxide. The mixture is steam distilled (2 liters of water collected). The distillate is extracted with diethyl ether and the etheral solution is dried and evaporated to give an oily residue of 2-methoxy-6-methylbenzenamine: nmr (CDCl3) δ2.15 (s, 3H), 3.7 (s, 2H), 3.8 (s, 3H) and 6.7 (m, 3H).
Quantity
20 g
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400 mL
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30 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
LS Fosdick, JA Carbon - Journal of the American Chemical …, 1954 - ACS Publications
… 2-Methoxy-6-methylaniline and 2,6-dimethoxyaniline were … Experimental 2-Methoxy-6-methylaniline.6—This compound has been previously obtained through the reduction of 2-nitro-in- …
Number of citations: 3 pubs.acs.org
V Rosar, A Meduri, T Montini, P Fornasiero… - Dalton …, 2018 - pubs.rsc.org
… a procedure based on the transimination reaction between the zinc chlorido derivative of the symmetric Ar 2 -BIAN containing the CF 3 groups and the 2-methoxy-6-methylaniline. In …
Number of citations: 22 pubs.rsc.org
K Peschke, M Metzler - Journal of chemical ecology, 1982 - Springer
… were synthesized by oxidation with potassium nitrosodisulfonate (Fremy's radical) of 2-methoxy-3-methylaniline, 2-methoxy-5-methylaniline, and 2methoxy-6-methylaniline, respectively …
Number of citations: 39 link.springer.com
SJ Stoudt, P Gopalan, B Kahr, JE Jackson - Structural Chemistry, 1994 - Springer
… 2-Methoxy-6-methylaniline (8.23 g, 0.060 mol) was dissolved in concentrated n2so 4 (50 mL), cooled to 0-5~ and treated with a solution of NaNO2 (4.28 g, 0.062 mol) in H20 (20 mL). …
Number of citations: 6 link.springer.com
M Mochizuki, M Kori, K Kobayashi, T Yano… - Journal of medicinal …, 2016 - ACS Publications
… 4-Bromo-2-methoxy-6-methylaniline 18 To a solution of 2-methoxy-6-methylaniline 17 (25.0 g, 182 mmol) in AcOH (30 mL) and MeOH (60 mL) was added a solution of bromine (9.34 mL…
Number of citations: 22 pubs.acs.org
JY Kim, J Choi, JW Namgoong, SH Kim… - Journal of Inclusion …, 2015 - Springer
… Sigma-Aldrich, 2,6-diisopropylaniline, 2-methoxy-6-methylaniline, 2,4,6-trimethylphenol and 2-… 2,6-diisopropylaniline as R 1 -NH 2 and to PM-series, 2-methoxy-6-methylaniline used. …
Number of citations: 15 link.springer.com
AD Bond, EA Harron, GT Lawson… - Journal of the …, 2002 - pubs.rsc.org
… The amine 2-methoxy-6-methylaniline (mmpNH 2 ) and MeN(H)CH 2 CH 2 N(H)Me were acquired from Aldrich and were used as supplied. Melting points were not corrected. Elemental …
Number of citations: 2 pubs.rsc.org
A Meduri, V Rosar, T Montini, E Zangrando… - … of palladium catalysts … - core.ac.uk
… was purified by column chromatography (Al2O3, eluent: n-pentane/diethyl ether 3/1): the desired product elutes the second as an orange band, together with 2-methoxy-6-methylaniline. …
Number of citations: 3 core.ac.uk
V Collot, J Sopkova-de Oliveira Santos… - Journal of enzyme …, 2003 - Taylor & Francis
… 7-Methoxyindazole 1 was obtained in 80% yield by ring closure of the N-nitroso derivative starting from 2-methoxy-6-methylaniline.Treatment of 1 with boron tribromide suitably …
Number of citations: 9 www.tandfonline.com
M Mochizuki, T Kojima, K Kobayashi, E Kotani… - Bioorganic & Medicinal …, 2017 - Elsevier
… Finally, the target compounds 9a–d were obtained by heating the reaction of 2-chlorobenzimidazoles 8a–d and 4-chloro-2-methoxy-6-methylaniline. All reaction conditions from 7-…
Number of citations: 5 www.sciencedirect.com

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